3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, an imidazole ring, and a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the chloro, imidazole, and trifluoromethyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial due to the potential hazards associated with handling reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the imidazole ring or other parts of the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its imidazole ring can mimic certain natural compounds, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be investigated for their pharmacological properties. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Lacks the imidazole ring, making it less versatile in biological applications.
3-chloro-2-(1H-imidazol-2-yl)pyridine: Similar structure but without the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
5-(trifluoromethyl)-2-(4,5-dihydro-1H-imidazol-2-yl)pyridine: Similar but with different positioning of the chloro group, potentially leading to different chemical properties.
Uniqueness
The combination of the chloro, imidazole, and trifluoromethyl groups in 3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine makes it unique among pyridine derivatives. This unique structure imparts specific chemical properties that can be leveraged in various scientific and industrial applications.
Biological Activity
3-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, antibacterial, and antiviral properties, supported by recent studies and data.
Chemical Structure and Properties
The compound is characterized by its unique trifluoromethyl group and imidazole moiety, which contribute to its biological properties. The molecular formula is C9H10ClN3, with a molecular weight of approximately 195.65 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives similar to this compound. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response.
Table 1: COX-2 Inhibition Comparison
The exact IC50 value for this compound remains to be determined in specific assays; however, its structural similarity to known inhibitors suggests potential efficacy.
2. Antibacterial Activity
The antibacterial properties of related compounds have been extensively studied. For example, certain benzimidazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Overview
Compound | Target Bacteria | MIC (μg/ml) | Reference |
---|---|---|---|
This compound | TBD | TBD | |
Compound B | S. aureus | 2 | |
Compound C | E. coli | <10 |
While specific data on this compound’s antibacterial activity is limited, the presence of similar functional groups in other compounds suggests a potential for effective antibacterial action.
3. Antiviral Activity
Research into antiviral properties has shown that pyridine derivatives can inhibit viral replication mechanisms. A study focusing on SARS-CoV-2 highlighted that certain pyridine compounds exhibited promising binding affinities to viral proteases.
Table 3: Antiviral Activity Assessment
Compound | Virus Targeted | Binding Energy (kcal/mol) | Reference |
---|---|---|---|
This compound | TBD | TBD | |
Compound D | SARS-CoV-2 Mpro | -7.5 to -7.9 |
The antiviral activity of related compounds suggests that further exploration of this compound could yield significant results against viral pathogens.
Case Studies
Recent case studies involving similar compounds have provided insights into their pharmacological profiles:
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives with imidazole rings showed marked anti-inflammatory effects in animal models through reduced edema and lower cytokine levels.
- Antibacterial Efficacy : Another study reported that pyridine derivatives exhibited significant antibacterial effects against resistant strains of bacteria, with some achieving MIC values comparable to established antibiotics.
Properties
Molecular Formula |
C9H7ClF3N3 |
---|---|
Molecular Weight |
249.62 g/mol |
IUPAC Name |
3-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7ClF3N3/c10-6-3-5(9(11,12)13)4-16-7(6)8-14-1-2-15-8/h3-4H,1-2H2,(H,14,15) |
InChI Key |
RDOMXPYDFAAOCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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